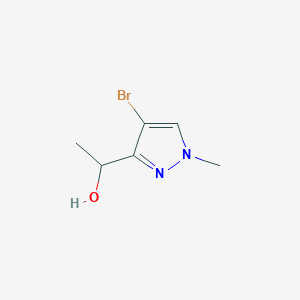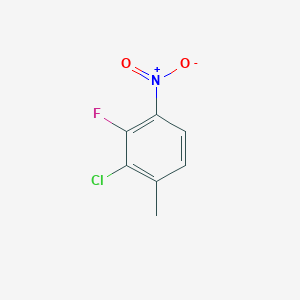
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a phenylmethoxycarbonylamino group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate typically involves the esterification of 2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It may also serve as a substrate for investigating the activity of esterases and other enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It can be used as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, tert-butyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl 2-phenylacetate: Similar structure but lacks the phenylmethoxycarbonylamino group.
Phenyl 2-phenylacetate: Similar structure but lacks the tert-butyl group.
Tert-butyl 2-(phenylmethoxycarbonylamino)acetate: Similar structure but lacks the phenyl group.
Uniqueness: tert-Butyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is unique due to the presence of both the tert-butyl group and the phenylmethoxycarbonylamino group. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it distinct from other similar compounds. The presence of these groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
tert-butyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17(16-12-8-5-9-13-16)21-19(23)24-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYDKIPEEJMONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[Azido(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B8238143.png)






![N-[3-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8238191.png)






